Methyl 17-bromoheptadecanoate chemical structure and formula.
Methyl 17-bromoheptadecanoate chemical structure and formula.
An In-depth Technical Guide to Methyl 17-bromoheptadecanoate: Structure, Synthesis, and Applications in Scientific Research
Introduction
Methyl 17-bromoheptadecanoate is a long-chain fatty acid ester of significant interest to researchers in organic synthesis and drug development. Its bifunctional nature, possessing a terminal bromine atom and a methyl ester group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, synthesis, and potential applications of methyl 17-bromoheptadecanoate, with a focus on its utility for researchers, scientists, and drug development professionals.
Chemical Structure and Molecular Formula
Methyl 17-bromoheptadecanoate is a saturated fatty acid methyl ester with a bromine atom at the omega (ω) position. The presence of the terminal bromine atom provides a reactive handle for nucleophilic substitution reactions, while the methyl ester group can be hydrolyzed to the corresponding carboxylic acid or undergo other transformations.
The key identifiers for this compound are:
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IUPAC Name: methyl 17-bromoheptadecanoate
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Molecular Formula: C₁₈H₃₅BrO₂[1]
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Molecular Weight: 363.37 g/mol
Below is a 2D representation of the chemical structure of methyl 17-bromoheptadecanoate.
Caption: 2D structure of methyl 17-bromoheptadecanoate.
Physicochemical Properties
| Property | Value (Estimated) | Rationale/Comparison |
| Appearance | White to off-white solid or colorless oil | Long-chain fatty acid esters are typically waxy solids or oils at room temperature. |
| Melting Point | 25-35 °C | Methyl heptadecanoate has a melting point of 31-33 °C. The terminal bromine may slightly alter this. |
| Boiling Point | > 200 °C at reduced pressure | High molecular weight esters have high boiling points and are typically distilled under vacuum to prevent decomposition. |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, diethyl ether, and chloroform. | Consistent with the nonpolar nature of long-chain hydrocarbons. |
Synthesis and Characterization
The most straightforward and common method for the synthesis of methyl 17-bromoheptadecanoate is the esterification of its corresponding carboxylic acid, 17-bromoheptadecanoic acid.
3.1. Proposed Synthesis Workflow
The synthesis involves the reaction of 17-bromoheptadecanoic acid with methanol in the presence of an acid catalyst, typically sulfuric acid or hydrochloric acid. This is a classic Fischer esterification reaction.
Caption: Proposed synthesis workflow for methyl 17-bromoheptadecanoate.
3.2. Experimental Protocol (General Procedure)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 17-bromoheptadecanoic acid in an excess of methanol.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
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Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
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Extraction: Extract the product into an organic solvent like diethyl ether or dichloromethane.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
3.3. Spectroscopic Characterization (Predicted)
While experimental spectra for methyl 17-bromoheptadecanoate are not widely published, we can predict the key features based on its structure and data from analogous compounds like methyl heptadecanoate.
¹H NMR Spectroscopy (Predicted):
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~3.67 ppm (s, 3H): The singlet corresponding to the methyl ester protons (-OCH₃).
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~3.40 ppm (t, 2H): A triplet from the methylene protons adjacent to the bromine atom (-CH₂Br).
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~2.30 ppm (t, 2H): A triplet from the methylene protons alpha to the carbonyl group (-CH₂COOCH₃).
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~1.62 ppm (m, 2H): A multiplet from the methylene protons beta to the carbonyl group.
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~1.85 ppm (m, 2H): A multiplet from the methylene protons beta to the bromine atom.
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~1.25 ppm (br s, 24H): A broad singlet representing the remaining methylene protons in the long alkyl chain.
¹³C NMR Spectroscopy (Predicted):
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~174 ppm: The carbonyl carbon of the ester group.
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~51.4 ppm: The methoxy carbon of the ester group.
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~34.0 ppm: The methylene carbon alpha to the carbonyl group.
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~33.8 ppm: The methylene carbon attached to the bromine atom.
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~24-33 ppm: A series of peaks for the other methylene carbons in the chain.
Mass Spectrometry (Predicted):
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Molecular Ion (M⁺): Two peaks of similar intensity at m/z 362 and 364, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
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Key Fragments:
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Loss of the methoxy group (-OCH₃) to give a fragment at m/z 331/333.
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McLafferty rearrangement, a characteristic fragmentation of long-chain esters, would likely produce a fragment at m/z 74.
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Cleavage at the C-Br bond.
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A series of fragments separated by 14 Da (corresponding to CH₂ units) due to cleavage along the alkyl chain.
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Applications in Research and Drug Development
Methyl 17-bromoheptadecanoate serves as a valuable intermediate in organic synthesis due to its bifunctional nature. The terminal bromine allows for the introduction of various functional groups via nucleophilic substitution, while the ester can be modified or serve as a lipophilic tail.
Potential Applications:
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Synthesis of Bioactive Molecules: The long alkyl chain can be incorporated into molecules to enhance their lipophilicity, which can be crucial for membrane permeability and interaction with biological targets. The bromo group can be replaced by other functionalities to create novel compounds for screening in drug discovery programs.
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Probe Synthesis: The reactive bromine can be used to attach reporter groups, such as fluorescent dyes or biotin, to create probes for studying biological processes involving fatty acids.
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Surface Modification: The carboxylic acid, obtained after hydrolysis of the ester, can be used to anchor the long chain to surfaces, creating hydrophobic coatings or functionalized materials.
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Alkylation Agent: It can be used to alkylate various nucleophiles, introducing a 17-carbomethoxyheptadecyl group into a target molecule.
Safety and Handling
A specific Safety Data Sheet (SDS) for methyl 17-bromoheptadecanoate is not widely available. However, based on the SDS for similar compounds like methyl 16-bromohexadecanoate, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
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Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
Conclusion
Methyl 17-bromoheptadecanoate is a useful synthetic building block with potential applications in various fields of chemical and pharmaceutical research. While detailed experimental data for this specific compound is sparse, its chemical behavior can be reliably predicted based on its structure and the properties of analogous molecules. This guide provides a foundational understanding for researchers looking to utilize this versatile compound in their synthetic endeavors.
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